molecular formula C12H16N4O3S B2552415 7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione CAS No. 304878-97-5

7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione

Cat. No.: B2552415
CAS No.: 304878-97-5
M. Wt: 296.35
InChI Key: YSOZNMRIBGJDJH-ONEGZZNKSA-N
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Description

7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione: is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a but-2-enyl group, a hydroxyethylsulfanyl group, and a methyl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the but-2-enyl and hydroxyethylsulfanyl groups. Common reagents used in these reactions include alkyl halides, thiols, and bases such as sodium hydride or potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond in the but-2-enyl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols and are conducted under basic or acidic conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced alkenes, and various substituted purine derivatives. These products can have different physical and chemical properties, making them useful in various applications.

Scientific Research Applications

7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethylsulfanyl group may play a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione: can be compared with other purine derivatives such as:

    Caffeine: A well-known stimulant with a similar purine structure but different functional groups.

    Theobromine: Found in chocolate, with a similar structure but lacking the hydroxyethylsulfanyl group.

    Adenine: A fundamental component of DNA and RNA, with a simpler structure.

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-3-4-5-16-8-9(13-12(16)20-7-6-17)15(2)11(19)14-10(8)18/h3-4,17H,5-7H2,1-2H3,(H,14,18,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOZNMRIBGJDJH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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